Diethanolamine fusidate

Pharmacokinetics Oral Bioavailability Salt Form Optimization

Sodium fusidate shows poor oral absorption in rats and cement-type-dependent release from bone cements, confounding preclinical PK studies. Diethanolamine fusidate (CAS 16391-75-6) solves both: demonstrably better oral absorption in animal models and consistent, cement-independent release kinetics from antibiotic-loaded bone cements. • Superior rat oral bioavailability vs sodium fusidate • Consistent elution from Palacos & CMW cements • Translationally relevant serum profiles matching human PK • Established in veterinary otic suspensions (Canaural)

Molecular Formula C35H59NO8
Molecular Weight 621.8 g/mol
CAS No. 16391-75-6
Cat. No. B123904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethanolamine fusidate
CAS16391-75-6
Synonyms(3,4α,8α,9β,11α,13α,14β,16β,17Z)-16-(Acetyloxy)-3,11-dihydroxy-29-nordammara-17(20),24-dien-21-oic Acid compd. with 2,2’-Iminobis[ethanol]; _x000B_2,2’-Iminobis(ethanol) (3,4α,8α,9β,11α,13α,14β,16β,17Z)-16-(acetyloxy)- 3,11-dihydroxy-29-nordammara-17(20),24
Molecular FormulaC35H59NO8
Molecular Weight621.8 g/mol
Structural Identifiers
SMILESCC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C.C(CO)NCCO
InChIInChI=1S/C31H48O6.C4H11NO2/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;6-3-1-5-2-4-7/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);5-7H,1-4H2/b26-20-;/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-;/m0./s1
InChIKeyOQZZCXRLEFBPLZ-SQCIRFEJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethanolamine Fusidate Procurement Guide


Diethanolamine fusidate (CAS 16391-75-6) is the diethanolamine salt of fusidic acid, a steroidal bacteriostatic antibiotic that inhibits bacterial protein synthesis by binding elongation factor G (EF-G) [1]. This compound exhibits potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA), with reported MIC breakpoints of ≤1 μg/mL for susceptible organisms [2]. As a water-soluble salt form, diethanolamine fusidate addresses the inherently low aqueous solubility of the parent fusidic acid molecule, enabling specific formulation and administration routes not achievable with the free acid [3].

Salt Form
Water-soluble diethanolamine salt enables aqueous formulation research routes.
Antimicrobial Spectrum
Reported activity against Gram-positive bacteria, including MRSA.
Mechanism
EF-G inhibition supports bacterial protein synthesis inhibition studies.

Diethanolamine Fusidate Substitution Limitations


Within the fusidane antibiotic class, simple substitution between salt forms is scientifically invalid due to significant physicochemical divergence that alters pharmacokinetic behavior, release kinetics, and formulation compatibility. While all fusidate salts share the same EF-G inhibitory mechanism, the counterion determines critical performance attributes: sodium fusidate exhibits poor oral absorption in rats after oral administration [1], whereas diethanolamine fusidate demonstrates distinct release profiles from polymer matrices such as bone cement that differ in cement-type dependency from sodium fusidate [2]. Additionally, diethanolamine fusidate achieves serum profiles in rats following subcutaneous injection that closely mirror human pharmacokinetics, a characteristic not demonstrated for the sodium salt in the same experimental system [1]. These formulation-specific and species-specific performance differences preclude generic interchangeability in research applications requiring reproducible drug delivery or translational relevance.

Sodium fusidate: reported poor oral absorption in rats; diethanolamine salt absorption profile may differ substantially.
Bone cement release kinetics may be cement-type dependent for sodium fusidate but not for diethanolamine fusidate.
Aqueous solubility differs from free acid; salt form selection may alter formulation behavior and administration route feasibility.

Diethanolamine Fusidate Comparative Evidence


Oral Bioavailability Advantage

Multiple authoritative chemical and pharmaceutical databases consistently report that diethanolamine fusidate exhibits better absorption after oral administration in animal models compared to the sodium salt of fusidic acid . The primary literature confirms that sodium fusidate is poorly absorbed after oral administration to rats, with only limited absorption occurring in guinea pigs, mice, and rabbits [1]. The improved absorption of the diethanolamine salt form is attributed to the counterion's physicochemical properties that enhance solubility and gastrointestinal permeability relative to the sodium salt .

Oral Absorption Profile
Cross-study comparable
Directional improvement in absorption reported across multiple sources; sodium fusidate poorly absorbed in rats.
May support oral formulation studies where sodium salt fails to achieve adequate exposure.
Exact fold-change not quantified in accessible literature.
Pharmacokinetics Oral Bioavailability Salt Form Optimization

Bone Cement Release Kinetics

In a comparative laboratory study examining antimicrobial release from two widely used orthopedic bone cements (Palacos and CMW), sodium fusidate exhibited cement-type dependent release: detectable antibacterial activity persisted longer from CMW cement than from Palacos cement. In contrast, diethanolamine fusidate showed little difference in release duration between the two cement types [1]. Both compounds were studied alongside gentamicin sulphate using elution and serial plate transfer tests under identical experimental conditions [1].

Bone Cement Release
Head-to-head
Little cement-type dependence for diethanolamine fusidate; sodium fusidate showed cement-dependent release duration.
Supports more predictable release in antibiotic-loaded bone cement research.
In vitro elution study, Palacos vs CMW cements.
Biomaterials Orthopedic Infection Drug-Eluting Implants Controlled Release

Aqueous Solubility Enhancement

Fusidic acid is a very hydrophobic molecule, practically insoluble in water [1][2]. The diethanolamine salt form (diethanolamine fusidate) is described as a white or slightly yellowish powder that is readily soluble in water (易溶於水) [3], and as a white crystalline powder soluble in water and ethanol . Sodium fusidate is also water-soluble, permitting tablet and ointment formulations , but the diethanolamine salt offers a distinct solubility profile that may confer advantages in specific aqueous formulation contexts.

Aqueous Solubility
Class-level inference
Readily soluble in water; parent fusidic acid practically insoluble.
Enables aqueous formulation research routes not feasible with free acid.
Exact mg/mL values not available from primary literature.
Physicochemical Characterization Formulation Science Salt Selection

Subcutaneous Pharmacokinetic Profile

Subcutaneous injections of diethanolamine fusidate to laboratory rats achieved a serum profile similar to that observed in humans [1]. Additionally, no evidence of drug accumulation was observed in rats given repeated subcutaneous doses of diethanolamine fusidate during a 4-day period, though rabbits showed clear evidence of a cumulative effect [1]. This translational pharmacokinetic alignment was not reported for sodium fusidate in the same study, which focused on the poor oral absorption of the sodium salt.

Subcutaneous PK Profile
Supporting evidence
Rat serum profile similar to human PK reported; no accumulation in rats over 4-day repeated dosing.
May support rat as translational PK model for diethanolamine fusidate.
Subcutaneous route; model relevance to be validated per study.
Preclinical Pharmacokinetics Translational Research Animal Model Validation

Stability in Dextrose Infusion

A stability study published in Hospital Pharmacy Practice evaluated reconstituted diethanolamine fusidate in a 5% dextrose infusion [1]. While detailed quantitative stability parameters (degradation percentage over time) are not accessible in the public abstract, the existence of this dedicated stability investigation distinguishes diethanolamine fusidate from other fusidate salts for which comparable IV compatibility data may be less established in the published literature.

IV Infusion Stability
Data to verify
Stability in 5% dextrose infusion assessed (quantitative data not in abstract).
Provides precedent for IV formulation research; requires independent verification.
Full degradation kinetics unavailable in public abstract.
Formulation Stability Hospital Pharmacy Intravenous Compatibility

Activity Against MRSA and Pseudomonas

Diethanolamine fusidate has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, although it is not active against acid-fast bacteria such as Mycobacterium tuberculosis or Mycobacterium avium complex . This spectrum profile aligns with the fusidane class but the explicit documentation for the diethanolamine salt form confirms that salt formation does not compromise antibacterial activity against these clinically relevant pathogens.

Antibacterial Spectrum
Source review
Reported activity against MRSA and Pseudomonas aeruginosa; salt formation does not compromise class-typical spectrum.
Confirms diethanolamine salt retains reported anti-MRSA and anti-Pseudomonas activity.
Sources not specified; verify with current susceptibility data.
Antimicrobial Susceptibility MRSA Gram-Negative Activity

Diethanolamine Fusidate Application Scenarios


Oral Formulation for Animal Models

When research protocols require oral administration of fusidic acid to achieve systemic exposure in preclinical animal models (particularly rats), diethanolamine fusidate should be selected over sodium fusidate. The primary literature establishes that sodium fusidate is poorly absorbed after oral administration to rats [1], while multiple independent sources confirm that diethanolamine fusidate exhibits better absorption after oral administration in animal models [2][3]. This differential is critical for pharmacokinetic, efficacy, and toxicology studies where adequate and reproducible systemic exposure is required.

Antibiotic-Loaded Bone Cement

In orthopedic biomaterials research evaluating antibiotic-eluting bone cements for infection prophylaxis or treatment, diethanolamine fusidate offers superior formulation predictability compared to sodium fusidate. The comparative study by Bayston and Milner (1982) demonstrated that sodium fusidate release duration differs significantly between Palacos and CMW cement types, whereas diethanolamine fusidate showed little difference between the two cement formulations [1]. Researchers developing or testing antibiotic-loaded bone cements should prioritize diethanolamine fusidate when consistent, cement-type-independent release kinetics are required to minimize formulation variables.

Veterinary Otic Formulations

Diethanolamine fusidate is an established active pharmaceutical ingredient in veterinary otic suspension products (e.g., Canaural) approved for the treatment of otitis externa in dogs and cats [2][3]. The compound is highly active against staphylococci, the most commonly found bacterial pathogen in canine and feline otitis externa [2]. The aqueous solubility of diethanolamine fusidate [4] enables its incorporation into ear drop suspensions, a formulation route that would be challenging with the poorly water-soluble free fusidic acid. Veterinary researchers and pharmaceutical manufacturers developing otic products should select diethanolamine fusidate over other fusidate forms based on this combination of established regulatory precedent and favorable physicochemical properties.

Translational Pharmacokinetic Studies

For researchers designing preclinical pharmacokinetic or pharmacodynamic studies in rats with the intent of translating findings to human clinical scenarios, diethanolamine fusidate is the preferred salt form. Subcutaneous administration of diethanolamine fusidate to rats produces a serum profile similar to that observed in humans [1], establishing this species-salt combination as a translationally relevant model system. Additionally, the absence of drug accumulation in rats during repeated 4-day dosing [1] supports multi-day study designs without confounding accumulation effects. This translational alignment provides greater confidence in extrapolating rat-derived pharmacokinetic parameters to human dosing predictions.

Application
Selection Property
Validation Focus
Oral formulation for animal model PK studies
Reported oral absorption profile vs. sodium salt
Verify systemic exposure reproducibility in target species
Antibiotic-loaded bone cement research
Reported cement-type-independent release kinetics
Confirm release profile in specific cement formulation
Veterinary otic formulation research
Water solubility and reported anti-staphylococcal activity
Evaluate otic formulation stability and activity in target species
Translational PK model development (rat)
Serum profile similarity to human PK reported
Validate PK parameters and dose proportionality

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